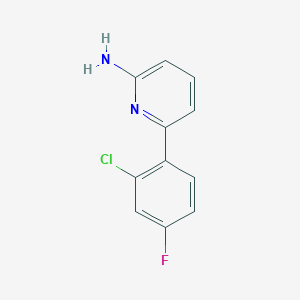

6-(2-Chloro-4-fluorophenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-chloro-4-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10/h1-6H,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSBJNHPLNCCLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 2 Chloro 4 Fluorophenyl Pyridin 2 Amine

Strategies for the De Novo Synthesis of 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine

The de novo synthesis of this compound can be achieved through several strategic approaches, primarily involving the construction of the C-C bond between the pyridine (B92270) and the phenyl ring.

Precursor Selection and Reaction Pathways

The selection of appropriate precursors is critical for an efficient synthesis. Common strategies involve the coupling of a substituted pyridine with a phenyl derivative. Two of the most prominent methods in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. For the synthesis of this compound, this would typically involve the reaction of a pyridine-containing precursor with a phenyl-containing precursor.

Pathway A: Coupling of 2-amino-6-halopyridine with (2-chloro-4-fluorophenyl)boronic acid. A common and readily available starting material is 2-amino-6-chloropyridine. sigmaaldrich.com

Pathway B: Coupling of 6-(2-Chloro-4-fluorophenyl)halopyridine with an amino source. This is a less common but viable alternative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds. While primarily used for amination, it can be adapted for the synthesis of the target compound, particularly in a convergent synthesis where the pyridine and phenyl rings are already linked. A highly regioselective Buchwald-Hartwig amination at the C-2 position of a 2,4-dichloropyridine (B17371) derivative showcases the precision of this methodology.

A plausible synthetic route for this compound via Suzuki-Miyaura coupling is outlined below:

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product |

| 2-Amino-6-chloropyridine | (2-Chloro-4-fluorophenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Dioxane/Water, Toluene) | This compound |

| 6-Bromo-pyridin-2-ylamine | (2-Chloro-4-fluorophenyl)boronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | This compound |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. For palladium-catalyzed cross-coupling reactions, several factors are crucial:

Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. For Suzuki-Miyaura reactions involving heteroaryl halides, catalysts like Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos) are often employed to achieve high yields.

Base: The selection of the base is crucial for the transmetalation step in Suzuki coupling. Inorganic bases such as potassium carbonate, sodium carbonate, and cesium carbonate are commonly used.

Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water to facilitate the dissolution of the inorganic base.

Temperature: Reaction temperatures typically range from 80 to 120 °C, and microwave irradiation can sometimes be employed to reduce reaction times.

A study on the synthesis of N-arylpyrimidin-2-amine derivatives highlighted the successful use of dichlorobis(triphenylphosphine)Pd(II) with xantphos (B1684198) as a ligand and sodium tert-butoxide as the base in refluxing toluene. researchgate.net Such conditions could be adapted and optimized for the synthesis of the target compound.

Functional Group Interconversions and Derivatization Approaches

Once this compound is synthesized, it can undergo various chemical transformations to generate a library of related compounds. These modifications can be targeted at the amino group of the pyridine ring, the pyridine scaffold itself, or the phenyl moiety.

Amination Reactions on Pyridine Scaffolds

The primary amino group at the C-2 position of the pyridine ring is a key site for derivatization.

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated using standard methodologies. For instance, N-alkylation can be achieved by reacting with alkyl halides in the presence of a base. Buchwald-Hartwig amination conditions can also be employed for N-arylation with aryl halides. A study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines demonstrates the feasibility of such transformations. nih.gov

Amide and Sulfonamide Formation: The amino group can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base like triethylamine (B128534) or pyridine.

Halogenation and Fluorination Strategies

Introducing additional halogen atoms onto the pyridine ring can significantly modulate the electronic properties and biological activity of the molecule.

Electrophilic Halogenation: The pyridine ring is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the presence of the activating amino group can facilitate halogenation at the positions ortho and para to it (C3 and C5). Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for this purpose. A detailed study on the halogenation of 2-aminopyrazine, a related heterocyclic system, showed that reaction conditions can be controlled to achieve mono- or di-halogenation in excellent yields. nih.gov

Fluorination: Direct fluorination can be more challenging. However, methods for the fluorination of pyridine rings have been developed and could potentially be applied.

Modifications at the Phenyl Moiety

The 2-chloro-4-fluorophenyl group also presents opportunities for further functionalization, although the presence of two halogen atoms makes it relatively electron-deficient.

Nucleophilic Aromatic Substitution (SNAr): The chlorine and fluorine atoms on the phenyl ring are not highly activated towards SNAr unless there are strong electron-withdrawing groups ortho or para to them. However, under forcing conditions or with potent nucleophiles, substitution of the fluorine or chlorine atom may be possible.

Further Cross-Coupling Reactions: If one of the halogens on the phenyl ring could be selectively converted to a boronic acid or ester, further Suzuki-Miyaura coupling reactions could be performed to introduce additional aryl or alkyl groups.

Advanced Synthetic Techniques Applicable to Pyridine Amines

The synthesis of functionalized pyridine amines, such as this compound, often requires sophisticated methodologies to achieve high yields and selectivity. Modern synthetic chemistry has provided several advanced techniques that are applicable to the construction of these valuable scaffolds. These methods offer significant advantages over classical approaches, including enhanced reaction rates, improved yields, and greater control over chemo- and regioselectivity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique can rapidly heat sealed reaction vessels, leading to a significant reduction in reaction times, often from hours to minutes. nih.govresearchgate.net This rapid heating can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com

The application of microwave energy is particularly beneficial for the synthesis of heterocyclic compounds like pyridine derivatives. For instance, multicomponent reactions to produce highly substituted pyridines have been shown to be more efficient under microwave irradiation. nih.gov In the synthesis of 2-anilinopyrimidines, a related class of compounds, microwave conditions proved to be significantly more effective than conventional heating. rsc.org While specific microwave-assisted synthesis protocols for this compound are not extensively detailed in the literature, the principles are broadly applicable. A potential microwave-assisted approach could involve the reaction of a 6-halopyridin-2-amine with a suitable boronic acid derivative, where the microwave heating could dramatically shorten the time required for the coupling reaction.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Three-component synthesis of 1,4-dihydropyridines | Several hours | 40-80 seconds | Excellent yields (90-98%) | mdpi.com |

| Synthesis of 2-amino-4-aryl-3-cyano-6-phenyl-pyridines | 8-10 hours | 5-8 minutes | Significant | researchgate.net |

| Synthesis of 2-anilinopyrimidines | Not specified | Shorter reaction times | Higher efficiency | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki cross-coupling)

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for synthesizing biaryl compounds, which is the core structure of this compound. mdpi.comnih.gov This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net

The synthesis of 2-arylpyridines has been successfully achieved using Suzuki-Miyaura coupling. nih.gov For the specific synthesis of this compound, a plausible route would involve the Suzuki cross-coupling of 6-chloro- or 6-bromopyridin-2-amine with (2-chloro-4-fluorophenyl)boronic acid. The choice of catalyst, ligand, and base is crucial for the success of this transformation. Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly employed. mdpi.comacs.org

The general mechanism for such cross-coupling reactions involves three key steps: oxidative addition of the organic halide to the low-valent transition metal, transmetalation with the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Aryl-Pyridines

| Pyridine Substrate | Boronic Acid/Ester | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine derivatives | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Good to excellent | mdpi.com |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Not required | Modest to good (5-89%) | nih.gov |

| 2-Halopurines (related N-heterocycles) | Arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Good to high | researchgate.net |

| 2-Iodo-4-chloropyrrolopyridine | (4-(hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Not specified | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Chemo- and Regioselective Synthesis

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound, which contains multiple reactive sites.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of a Suzuki coupling to form the target molecule, the palladium catalyst must selectively activate the C-X (where X is a halogen) bond at the 6-position of the pyridine ring without reacting with the amino group at the 2-position or the C-Cl and C-F bonds on the phenyl ring. The choice of catalyst and reaction conditions is paramount to ensure this selectivity. For instance, palladium catalysts are well-known for their high chemoselectivity towards C-Br or C-I bonds over C-Cl bonds, and they are generally unreactive towards C-F and N-H bonds under typical Suzuki conditions.

Regioselectivity is the control of the position at which a reaction occurs. For a di-substituted pyridine precursor, such as a 2-amino-6-halopyridine, the coupling reaction must occur exclusively at the 6-position. The electronic properties of the pyridine ring often direct this selectivity. In many cases of Suzuki-Miyaura reactions involving dihalopyridines, the reaction can be controlled to occur selectively at one position over another. researchgate.netresearchgate.net For example, the reaction of 2,6-dichloropyridine (B45657) derivatives with one equivalent of a boronic acid often results in a site-selective substitution. researchgate.net A robust synthetic strategy for this compound would likely involve a starting material like 2-amino-6-bromopyridine, where the greater reactivity of the C-Br bond compared to potential C-H activation sites ensures regioselective coupling at the desired position.

Furthermore, regioselective nucleophilic aromatic substitution (SNAr) can also be a key strategy in the synthesis of related amino-heterocycles, where the inherent electronic nature of the heterocyclic ring directs an incoming nucleophile to a specific position. mdpi.com

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds within a molecule.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.

A ¹H NMR spectrum would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons in 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine. Analysis of chemical shifts (δ), integration values, and coupling constants (J) would allow for the assignment of each proton to its specific position on the pyridine (B92270) and phenyl rings.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic carbons, carbons bonded to electronegative atoms (like chlorine, fluorine, and nitrogen), and others.

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]+) of this compound, confirming its molecular formula (C₁₁H₈ClFN₂). The fragmentation pattern observed in the mass spectrum would offer additional structural clues.

Table 3: Hypothetical Mass Spectrometry Data

| m/z | Interpretation |

|---|

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic peaks for N-H stretching of the amine group, C-N stretching, C=C and C=N stretching of the aromatic rings, and C-Cl and C-F stretching would be expected.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelengths of maximum absorbance (λmax) would be indicative of the conjugated π-electron system of the phenylpyridine core.

X-ray Crystallography and Solid-State Structural Investigations

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the absence of experimental crystal data for the title compound, the nature of its solid-state packing can be inferred from analyses of structurally related molecules. It is anticipated that the primary intermolecular interactions governing the crystal lattice would be hydrogen bonding and π-stacking.

The amino group on the pyridine ring is a potent hydrogen bond donor, while the pyridinic nitrogen acts as a hydrogen bond acceptor. This facilitates the formation of intermolecular N—H···N hydrogen bonds, which are a common feature in the crystal structures of aminopyridine derivatives. These interactions can lead to the formation of characteristic supramolecular motifs, such as dimers or extended chains.

Conformational Preferences and Dihedral Angles

Theoretical calculations on similar biaryl systems suggest that a completely coplanar arrangement of the two rings is often disfavored due to steric hindrance between the ortho-substituents. In this case, the chlorine atom at the 2-position of the phenyl ring and the hydrogen atom at the 5-position of the pyridine ring would likely cause steric repulsion, forcing the rings to adopt a twisted conformation. The precise value of this dihedral angle represents a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric clashes.

Advanced Structural Studies and Theoretical Interpretations

To overcome the lack of experimental data, quantum chemical calculations provide a powerful tool for investigating the structural and electronic properties of this compound.

Quantum Chemical Calculations for Structural Insights

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a high degree of accuracy. By employing DFT calculations, it is possible to determine the optimized molecular geometry of this compound in the gas phase, providing key structural parameters.

These calculations can yield precise values for bond lengths, bond angles, and, most importantly, the energetically preferred dihedral angle between the pyridine and phenyl rings. This theoretical approach allows for a detailed understanding of the molecule's intrinsic conformational preferences, free from the influences of crystal packing forces. The results of such calculations serve as a valuable predictive tool for the structural characteristics of this compound.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Cl | Value |

| C-F | Value |

| C-N (pyridine) | Value |

| C-N (amino) | Value |

| C-C (inter-ring) | Value |

| Bond Angles (°) | |

| C-C-Cl | Value |

| C-C-F | Value |

| C-N-C (pyridine) | Value |

| Dihedral Angle (°) | |

| Pyridine-Phenyl | Value |

| Note: The values in this table are placeholders and would be populated with data from specific quantum chemical calculations. |

Computational Chemistry and Molecular Modeling of 6 2 Chloro 4 Fluorophenyl Pyridin 2 Amine Analogues

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules with high accuracy. These methods are crucial for understanding the intrinsic properties of a molecule that dictate its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of characteristics, including molecular orbital energies and vibrational frequencies. A common approach involves using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.govacs.org

The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher polarizability and greater chemical reactivity. researchgate.netnih.gov For analogues of 6-(2-chloro-4-fluorophenyl)pyridin-2-amine, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO may be distributed across the phenyl ring system.

DFT calculations are also highly effective for predicting vibrational spectra (infrared and Raman). researchgate.netresearchgate.net This analysis helps in the assignment of experimentally observed spectral bands to specific molecular motions, such as stretching and bending of bonds. mdpi.com For aminopyridine analogues, characteristic vibrational modes include N-H stretching of the amino group, typically observed in the 3300-3500 cm⁻¹ region, and C-H stretching of the aromatic rings around 3000-3100 cm⁻¹. researchgate.netresearchgate.net These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.3 eV | Indicates chemical reactivity and stability. |

| N-H Asymmetric Stretch | ~3485 cm⁻¹ | Vibrational frequency characteristic of the amino group. researchgate.net |

| N-H Symmetric Stretch | ~3306 cm⁻¹ | Vibrational frequency characteristic of the amino group. researchgate.net |

| C=N Stretch (Pyridine) | ~1580-1620 cm⁻¹ | Characteristic stretching vibration of the pyridine (B92270) ring. researchgate.net |

Molecules with rotatable bonds, such as the bond between the pyridine and phenyl rings in 6-phenylpyridin-2-amine analogues, can exist in multiple conformations. Conformer analysis aims to identify the most stable three-dimensional arrangements of a molecule and the energy barriers between them.

The potential energy surface (PES) of a molecule can be scanned by systematically rotating key dihedral angles and calculating the energy at each point. This process identifies low-energy minima, corresponding to stable conformers, and higher-energy transition states. More advanced analysis involves generating a free-energy landscape (FEL) from molecular dynamics simulation trajectories. researchgate.net The FEL plots the free energy of the system as a function of one or more collective variables, such as the root-mean-square deviation (RMSD) and radius of gyration (Rg). frontiersin.org The resulting map reveals the most probable and thermodynamically stable conformational states of the molecule in its environment, with low-energy basins representing stable conformers. researchgate.netfrontiersin.org

Molecular Dynamics Simulations

While quantum calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture of molecular behavior in a simulated physiological environment. openpharmaceuticalsciencesjournal.com

MD simulations are particularly useful for exploring the conformational flexibility of molecules in a solvent, mimicking physiological conditions. openpharmaceuticalsciencesjournal.com By simulating the molecule in a box of water molecules over a period of nanoseconds, researchers can observe how it folds, flexes, and interacts with its surroundings. openpharmaceuticalsciencesjournal.com

Understanding how a ligand binds to its biological target is fundamental to drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method scores different binding poses based on factors like shape complementarity and intermolecular forces, providing an estimate of the binding affinity, often expressed in kcal/mol. nih.gov

For analogues of this compound, which are often investigated as kinase inhibitors, docking studies can reveal key interactions within the ATP-binding site. nih.govvulcanchem.com These interactions commonly include hydrogen bonds between the aminopyridine moiety and backbone residues in the hinge region of the kinase, as well as hydrophobic interactions involving the substituted phenyl ring. frontiersin.orgmdpi.com Following docking, MD simulations of the ligand-receptor complex are performed to assess the stability of the predicted binding pose and to refine the understanding of the binding dynamics. nih.gov Analysis of the MD trajectory can confirm the persistence of key interactions and reveal the role of water molecules in mediating the binding. nih.gov

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Docking Score | -7.0 to -11.0 kcal/mol | Predicted binding affinity; more negative values indicate stronger binding. frontiersin.org |

| Ligand RMSD | < 3.0 Å | Indicates the stability of the ligand's conformation within the binding pocket during simulation. frontiersin.org |

| Key Interactions | Hydrogen bonds with hinge region residues (e.g., Met, Glu) | Identifies crucial interactions for ligand binding and potency. |

| Simulation Time | 100-200 ns | Duration of the simulation to ensure conformational sampling and stability assessment. frontiersin.org |

In Silico Property Prediction for Research Design

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become standard in research design. nih.gov These predictive models use a molecule's structure to estimate its drug-like properties.

Properties such as lipophilicity (logP), aqueous solubility, and membrane permeability are calculated to predict oral bioavailability. researchgate.net Guidelines like Lipinski's Rule of Five and Veber's rules are used to quickly assess whether a compound has physicochemical properties consistent with those of known orally active drugs. researchgate.net Furthermore, potential liabilities such as inhibition of cytochrome P450 (CYP) enzymes or interaction with the hERG potassium channel can be flagged early in the design process. By integrating these predictions, chemists can prioritize compounds with a higher likelihood of success in later experimental stages, saving significant time and resources. tandfonline.comtandfonline.com

| Property | Predicted Value | Desired Range/Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five. |

| LogP | 2.0 - 4.0 | Optimal range for membrane permeability and solubility. |

| Hydrogen Bond Donors | ≤ 5 | Compliant with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | ≤ 10 | Compliant with Lipinski's Rule of Five. |

| Aqueous Solubility (logS) | > -4.0 | Indicates good solubility. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions. |

Topological Descriptors (e.g., TPSA, LogP)

Topological descriptors are numerical values derived from the two-dimensional representation of a molecule. They are instrumental in quantitative structure-activity relationship (QSAR) studies, helping to correlate a compound's structure with its biological activity. nih.govnih.gov Among the most widely used topological descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP).

Topological Polar Surface Area (TPSA)

TPSA is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) and their attached hydrogen atoms in a molecule. nih.gov It is a crucial parameter for predicting the transport properties of drug candidates, including their intestinal absorption and ability to penetrate the blood-brain barrier. nih.gov A lower TPSA value (generally under 140 Ų) is often associated with better cell membrane permeability and oral bioavailability. The calculation of TPSA is based on a sum of fragment-based contributions, making it a rapid and efficient descriptor to compute. nih.gov

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, or its affinity for a lipid-like environment compared to an aqueous one. It is a key determinant of how a molecule will distribute itself within a biological system and is a fundamental parameter in ADME (absorption, distribution, metabolism, and excretion) profiling. LogP values are often calculated (as cLogP) using computational methods that sum the contributions of individual atoms and fragments. Along with TPSA, LogP is a core component of predictive models like Lipinski's "Rule of Five," which assesses the drug-likeness of a chemical compound. nih.gov

Computational studies on a series of aminopyrimidine derivatives, which share structural similarities with aminopyridines, have demonstrated a range of TPSA values from 55.04 Ų to 84.06 Ų and LogP values from 0.14 to 1.89, highlighting how structural modifications can tune these key physicochemical properties. nih.gov

Below is a table of calculated topological descriptors for this compound and a representative analogue.

| Compound Name | Molecular Formula | TPSA (Ų) | XLogP3 |

|---|---|---|---|

| This compound | C₁₁H₈ClFN₂ | 38.3 | 3.2 |

| 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | C₁₃H₈ClFN₂ | 17.2 | 3.6 |

Data sourced from PubChem public database.

Hydrogen Bonding Propensities

The capacity of a molecule to form hydrogen bonds is fundamental to its interactions with biological macromolecules, such as proteins and nucleic acids. Hydrogen bonds are highly directional, non-covalent interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).

In the scaffold of this compound and its analogues, the primary sites for hydrogen bonding are well-defined. The exocyclic amino group (-NH₂) at the 2-position of the pyridine ring is a potent hydrogen bond donor. Concurrently, the nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor. This dual functionality allows these molecules to engage in specific and crucial interactions within a protein's binding site, often forming key "hinge" interactions that are vital for molecular recognition and biological activity. acs.org

Computational studies on related heterocyclic systems confirm these propensities. For instance, the crystal structure analysis of 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile reveals classical intermolecular N-H···N hydrogen bonds that link molecules together. Molecular docking and quantum chemical studies on various aminopyridine and aminopyrimidine derivatives consistently highlight the role of the amino group and ring nitrogens in forming hydrogen bonds with amino acid residues like glutamine, arginine, and lysine (B10760008) in target proteins. nih.gov The strength and geometry of these bonds can be modulated by the electronic effects of other substituents on the rings. sujps.com

The number of hydrogen bond donors and acceptors is a critical component of drug-likeness rules and directly influences properties like solubility and permeability.

The table below summarizes the hydrogen bonding characteristics of this compound and a selected analogue.

| Compound Name | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|

| This compound | 1 | 2 |

| 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 0 | 2 |

Data sourced from PubChem public database.

Investigation of Biological Activities and Mechanistic Studies

General Biological Activity Screening Methodologies

The initial assessment of a compound's biological potential relies on a suite of standardized screening methods designed to identify and quantify its interaction with specific biological targets and its effects on cellular processes.

In vitro assays are fundamental to determining if a compound directly interacts with its intended molecular target, such as an enzyme or receptor. For kinase targets like p21-activated kinase 4 (PAK4), a common method is the FRET-based Z'-Lyte assay, which measures the extent of phosphorylation of a peptide substrate to determine the inhibitor's potency, often expressed as an inhibition constant (Kᵢ) or IC₅₀ value. acs.orgnih.gov This technique allows for the quantitative assessment of inhibitory activity against the target kinase.

For protein-protein interactions, such as the inhibition of the MDM2-p53 interaction, binding affinity assays are crucial. These assays can directly measure the binding constant (Kᵢ) of an inhibitor to its target protein. nih.govacs.org For instance, the development of spirooxindole-based MDM2 inhibitors, which often feature a chloro-fluorophenyl group, heavily relies on such assays to quantify their high affinity for the MDM2 protein. nih.govacs.org

Enzymatic activity assays are also central to screening. When evaluating potential tyrosinase inhibitors, for example, researchers utilize tyrosinase from Agaricus bisporus (AbTYR) for preliminary screening. nih.gov These assays measure the enzyme's ability to catalyze the oxidation of a substrate like L-DOPA, and the inhibitor's potency is determined by its ability to reduce this activity, quantified as an IC₅₀ value. nih.gov

Beyond direct target engagement, it is essential to determine a compound's effect within a cellular context. Western blot analysis is a widely used technique to observe how a compound modulates specific signaling pathways. For example, treatment of cancer cells with inhibitors based on related scaffolds has been shown to inhibit the phosphorylation of PAK4 and its downstream effectors like LIMK1 and cofilin in a dose-dependent manner. acs.org Similarly, the functional consequence of MDM2 inhibition is the activation of the p53 tumor suppressor pathway. nih.gov This can be observed through increased expression of p53 target genes, such as p21, which can be measured in treated cells. nih.gov These studies confirm that the molecular action of the compound translates into a functional cellular response.

Role of the 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine Scaffold in Ligand Design

The specific arrangement of aromatic rings and functional groups in the this compound scaffold makes it a valuable starting point for designing ligands that can act as agonists, antagonists, or inhibitors for a variety of biological targets.

The development of selective agonists and antagonists for neurotransmitter receptors is a key area of medicinal chemistry. Scaffolds containing pyridin-amine and substituted phenyl rings are frequently explored for their potential to interact with targets like the serotonin 5-HT₁ₐ receptor. nih.govnih.gov The design strategy often involves synthesizing a library of analogs where modifications are made to different parts of the core structure. nih.gov For example, altering N-alkyl substituents or making substitutions at various positions on the aromatic rings can significantly impact a compound's affinity, efficacy (whether it acts as an agonist or antagonist), and stereoselectivity. nih.gov By introducing specific groups, such as a fluoro substituent, researchers have successfully converted an agonist into an antagonist for the 5-HT₁ₐ receptor, demonstrating the profound impact of subtle structural changes. nih.gov

The this compound framework and its key structural motifs are prominently featured in the design of inhibitors for various enzymatic targets.

Tyrosinase: The 3-chloro-4-fluorophenyl moiety has been specifically introduced into different chemical scaffolds to enhance inhibitory activity against tyrosinase, an enzyme involved in melanin production. nih.gov Research has shown that incorporating this substituted phenyl group can lead to a remarkable increase in inhibitory potency against tyrosinase from Agaricus bisporus. nih.gov Derivatives featuring this fragment have displayed inhibitory effects in the low micromolar range, proving more potent than their unsubstituted parent compounds. nih.gov

Table 1: Inhibitory Activity of Compounds with a Chloro-Fluorophenyl Moiety against Tyrosinase

| Compound | Substituents | IC₅₀ (μM) |

|---|---|---|

| 4d | 3-chloro-4-fluorophenyl | 2.96 |

| 4e | 3-chloro-4-fluorophenyl | 10.65 |

| 4f | 3-chloro-4-fluorophenyl | 5.34 |

Data sourced from studies on tyrosinase inhibitors from Agaricus bisporus. nih.gov

Kinases (PAK4): In the realm of kinase inhibition, structure-based drug design (SBDD) has guided the synthesis of potent and selective PAK4 inhibitors. acs.orgnih.gov While often built upon a quinazoline (B50416) core, these inhibitors frequently incorporate substituted phenyl rings that occupy the ATP-binding pocket. acs.orgfrontiersin.org The specific substitutions are critical for achieving high affinity and selectivity. For example, compound 31 (CZh226) , a potent PAK4 inhibitor, demonstrates remarkable selectivity (346-fold) over the related PAK1 kinase. acs.orgnih.gov This selectivity is crucial, as inhibition of other PAK isoforms has been linked to potential toxicity. acs.org

Table 2: Inhibitory Potency of Selected Kinase Inhibitors

| Compound | Target | Kᵢ (μM) | Selectivity (PAK1 Kᵢ / PAK4 Kᵢ) |

|---|---|---|---|

| 12 | PAK4 | 0.354 | - |

| 13 | PAK4 | >10 | - |

| 16 | PAK4 | 0.735 | - |

| 31 (CZh226) | PAK4 | 0.005 | 346-fold |

Data sourced from studies on 4-aminoquinazoline-2-carboxamide PAK4 inhibitors. acs.org

MDM2: The chloro-fluorophenyl group is a key feature in a class of highly potent inhibitors of the MDM2-p53 protein-protein interaction. nih.govacs.org In these molecules, the substituted phenyl group is designed to mimic the Leu26 residue of the p53 peptide, fitting into a critical hydrophobic pocket on the surface of the MDM2 protein. nih.govacs.org This interaction is fundamental to disrupting the binding of MDM2 to p53, thereby reactivating p53's tumor-suppressing function. Extensive structure-activity relationship (SAR) studies have led to the discovery of compounds like 60 (AA-115/APG-115) , which exhibits a very high affinity for MDM2 (Kᵢ < 1 nM) and potent cellular activity. nih.govacs.org

Table 3: Binding Affinity of Spirooxindole Derivatives to MDM2

| Compound | Key Structural Feature | MDM2 Kᵢ (nM) |

|---|---|---|

| 6 | 3-chloro-2-fluorophenyl | 2.9 |

| 11 | 3-chloro-2-fluorophenyl | 75.9 |

| 16 | Pyridinyl instead of phenyl | 77 |

| 60 (AA-115/APG-115) | Optimized spirooxindole | < 1 |

Data sourced from extensive SAR studies on MDM2 inhibitors. nih.govacs.org

Mechanistic Insights into Observed Biological Effects

The biological effects of ligands derived from the this compound scaffold are a direct result of their molecular interactions with their respective targets.

For MDM2 inhibitors, the mechanism is the competitive blockage of the p53-binding pocket on the MDM2 protein. acs.org The chloro-fluorophenyl group, along with other moieties on the inhibitor, occupies the key hydrophobic pockets (Phe19, Trp23, and Leu26) that would normally be engaged by the p53 peptide. nih.govacs.org This physical obstruction prevents MDM2 from binding to and promoting the degradation of p53, leading to the accumulation of p53 and the activation of its downstream pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.govacs.org

In the case of PAK4 kinase inhibitors, the mechanism is typically ATP-competitive inhibition. frontiersin.org The inhibitor occupies the ATP-binding site of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. acs.org This inhibition disrupts signaling pathways critical for cell migration and invasion, such as the PAK4/LIMK1/cofilin pathway. acs.org Molecular docking simulations suggest that these inhibitors form hydrogen bonds with key residues in the hinge region of the kinase, while substituted phenyl groups engage in hydrophobic interactions within the binding pocket. acs.org

For tyrosinase inhibitors, the mechanism can be either competitive, non-competitive, or uncompetitive. nih.govmdpi.com Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate (e.g., L-tyrosine). mdpi.com Docking studies suggest that potent inhibitors can form stable complexes within the enzyme's active site, sometimes through interactions with the two copper ions essential for catalysis. researchgate.net By blocking substrate access or interfering with the catalytic machinery, these compounds reduce the rate of melanin synthesis. mdpi.com

Molecular Mechanisms of Action (e.g., MDM2-p53 interaction)

A primary mechanism of action explored for anticancer agents is the restoration of the p53 tumor suppressor pathway nih.gov. In many cancers where the TP53 gene is not mutated, the p53 protein is inactivated by its negative regulators, murine double minute 2 (MDM2) and its homolog MDM4 nih.gov. MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation and also inhibits its transcriptional activity by direct binding nih.govacs.org.

The interaction between MDM2 and p53 occurs at their N-terminal domains acs.org. Specifically, the binding of p53 to MDM2 is mediated by key hydrophobic amino acid residues—Phe19, Trp23, and Leu26—on the p53 peptide, which fit into corresponding pockets on the MDM2 surface nih.govacs.org. The development of small-molecule inhibitors that can disrupt this protein-protein interaction is a promising strategy for cancer therapy nih.gov. By blocking the p53-binding pocket on MDM2, these inhibitors can prevent p53 degradation, leading to the restoration of its tumor-suppressing functions, such as cell cycle arrest and apoptosis nih.govnih.gov. While direct studies on this compound's effect on the MDM2-p53 interaction are not detailed in the provided literature, compounds with related structural motifs are often designed to target such pathways.

Structure-Activity Relationship (SAR) Analysis of Substituted Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. Analysis of compounds analogous to this compound reveals several key structural features that influence biological activity.

For a series of 2-heteroarylpyrimidines, activity was found to be enhanced when the heteroaryl group contained a nitrogen atom at the ortho-position relative to the pyrimidine core nih.gov. In studies of pyrazolo[1,5-a]pyrimidin-7-amines, analogues featuring a 3-(4-fluoro)phenyl group demonstrated potent activity mdpi.com. Further SAR analysis on this scaffold showed that electron-donating groups, particularly those with amine functionalities, were more active than electron-withdrawing groups mdpi.com.

The substitution on the pyridine (B92270) or pyrimidine core itself is also critical. In a series of 6-Chloro-4-aminoquinazoline-2-carboxamide derivatives, the 6-chloro group was found to engage in van der Waals interactions within the target's binding pocket, contributing to the compound's potency and selectivity acs.org. The removal of this chloro group led to a decrease in potency acs.org. Generally, for pyridine derivatives, the inclusion of nitrogen- and oxygen-containing groups such as -NH₂, -OH, or -OCH₃ has been shown to improve antiproliferative activity against various cancer cell lines mdpi.com.

| Scaffold/Compound Class | Key Structural Feature | Impact on Activity | Source |

|---|---|---|---|

| 2-Heteroarylpyrimidines | Nitrogen at ortho-position of the 2-heteroaryl group | Enhances anticancer activity | nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amines | 3-(4-fluoro)phenyl group | Associated with potent antimycobacterial activity | mdpi.com |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Electron-donating groups (e.g., amines) on phenyl ring | Increases activity compared to electron-withdrawing groups | mdpi.com |

| 6-Chloro-4-aminoquinazoline-2-carboxamides | 6-Chloro group | Contributes to potency and selectivity via van der Waals interactions | acs.org |

| General Pyridine Derivatives | Presence of -NH₂, -OH, -OCH₃ groups | Improves general antiproliferative activity | mdpi.com |

Structure-Target Interaction Analysis via Co-crystallography or Docking

To understand how these compounds exert their effects at a molecular level, co-crystallography and molecular docking studies are employed. These techniques provide insights into the specific binding modes and key interactions between a small molecule and its biological target.

For instance, the co-crystal structure of the MDM2 inhibitor nutlin-2 bound to MDM2 revealed that its two 4-bromophenyl rings effectively mimic the key p53 residues, occupying the Trp23 and Leu26 pockets on the MDM2 surface nih.gov. This structural information is invaluable for the rational design of new, more potent inhibitors.

Molecular docking studies on other related heterocyclic compounds have further elucidated important binding interactions. A study on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a potential inhibitor for chronic myeloid leukemia, showed that the amino group of the pyrimidine moiety formed crucial hydrogen bonds with the protein residues Asp427 and His407 of the ABL1 enzyme researchgate.net. In a different study on PAK4 kinase inhibitors, the 6-chloro group of a quinazoline-based compound was observed to lie in a cliff-like entrance near the hinge region of the ATP-binding pocket, forming van der Waals interactions with residues Phe397, Glu399, and Ile327 acs.org. These detailed interaction analyses are critical for the iterative process of drug design and optimization.

| Compound/Class | Target | Key Interactions Observed | Technique | Source |

|---|---|---|---|---|

| Nutlin-2 | MDM2 | 4-bromophenyl rings occupy Trp23 and Leu26 hydrophobic pockets. | Co-crystallography | nih.gov |

| N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | ABL1 Enzyme | Hydrogen bonding between the pyrimidine amino group and residues Asp427 and His407. | Molecular Docking | researchgate.net |

| 6-Chloro-4-aminoquinazoline-2-carboxamide derivative | PAK4 Kinase | The 6-chloro group forms van der Waals interactions with Phe397, Glu399, and Ile327. | Structure-Based Design/Docking | acs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Pyridine (B92270) Core and Substituents

The chemical scaffold of 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine offers three primary sites for modification: the pyridine core, the 2-amino group, and the 6-phenyl substituent. Researchers have systematically altered each of these components to map out the SAR.

Impact of Halogenation Patterns on Activity and Selectivity

The presence and position of halogen atoms on the phenyl ring are critical determinants of the biological activity and selectivity of 6-phenylpyridin-2-amine analogs. The specific 2-chloro, 4-fluoro pattern of the parent compound is a result of optimization studies that have explored various halogenation schemes.

Research on related heterocyclic scaffolds demonstrates the profound influence of halogen substituents. For instance, in a series of 6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one derivatives, the dual chlorine substitution was found to be a key feature for potent anti-HBV activity. nih.gov Similarly, studies on styrylquinolines showed that the position of a fluorine atom on the benzene (B151609) ring significantly impacts antiplasmodial potency; a 4-fluoro analog was nearly five times more active than its 2-fluoro counterpart. nih.gov This highlights that the electron-withdrawing nature and steric profile of halogens, along with their specific locations, can drastically alter interactions with biological targets. nih.govacs.org For example, a 6-chloro group on a quinazoline (B50416) scaffold was shown to engage in van der Waals interactions within the hinge region of p21-activated kinase 4 (PAK4), contributing to both potency and selectivity. acs.org The substitution pattern in this compound likely represents a finely tuned balance of these electronic and steric factors to achieve a desired biological effect.

| Compound Series | Halogen Substitution | Effect on Activity |

| Styrylquinolines nih.gov | 4-Fluoro on phenyl ring | High antiplasmodial activity (EC50 = 4.8 nM) |

| Styrylquinolines nih.gov | 2-Fluoro on phenyl ring | 5-fold decrease in activity vs. 4-fluoro analog |

| Quinazoline PAK4 Inhibitors acs.org | 6-Chloro on quinazoline | Enhanced potency and selectivity via van der Waals interactions |

| Quinolone Derivatives nih.gov | 6-Chloro and 2-Chloro | Potent anti-HBV activity |

Influence of Amino Group Modifications

The 2-amino group on the pyridine ring is a crucial functional group, often acting as a key hydrogen bond donor in interactions with target proteins. Modifications to this group have been explored to probe its role and to modulate properties like solubility and cell permeability. nih.gov

| Scaffold | Amino Group Modification | Observed Effect |

| Glycosylated benzo[b]thiophenes nih.gov | Various modifications | A basic functional group is crucial for cytotoxicity |

| Pyridine derivatives nih.gov | Incorporation into a piperazine (B1678402) ring | Led to potent ROCK2 inhibitors |

| General proteins nih.gov | Reductive alkylation | Converts primary amines to secondary/tertiary, altering charge and interactions |

Effect of Phenyl Ring Substitutions

Beyond halogenation, a wide array of other substituents have been placed on the phenyl ring to establish a comprehensive SAR. The goal is often to explore how electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and bulky substituents affect target binding and pharmacokinetic properties.

In various series of related compounds, such as 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives, introducing different substituents on the phenyl ring led to a range of biological activities, including selective COX-2 inhibition. nih.gov A review of pyridine derivatives with antiproliferative activity found that groups capable of hydrogen bonding, such as -OCH₃ and -OH, often conferred superior activity. mdpi.com For instance, moving a nitro group (a strong EWG) on the phenyl ring of styrylquinolines from the para to the ortho or meta position resulted in decreased activity, indicating a specific spatial and electronic requirement for that position. nih.gov The introduction of a phenyl group at the meta-position of a pyridine ring in another series showed subtle but important influences on activity. taylorandfrancis.com These findings collectively suggest that the activity of this compound can be further modulated by replacing or adding substituents to the phenyl ring, with the optimal choice depending on the specific topology and electronic nature of the target's binding site.

| Compound Series | Phenyl Ring Substitution | Effect on Activity |

| Styrylquinolines nih.gov | 4-Nitro | Higher activity than 2-nitro or 3-nitro analogs |

| Pyridine Derivatives mdpi.com | Methoxy (-OCH₃) groups | Associated with superior antiproliferative activity |

| Thieno[3,2-c]pyrazol-3-amines taylorandfrancis.com | Meta-phenyl | Subtle influence on parent compound activity |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling and ligand-based design are computational strategies used to identify the essential structural features required for a molecule's biological activity. For the 6-(phenyl)pyridin-2-amine class of compounds, these models distill the SAR data into a three-dimensional arrangement of chemical features (a pharmacophore) that is critical for binding to a specific biological target.

A typical pharmacophore for this scaffold might include:

An aromatic ring feature (from the phenyl group).

A hydrogen bond donor (from the 2-amino group).

A hydrogen bond acceptor (the pyridine nitrogen).

Specific hydrophobic or halogen bond acceptor regions corresponding to the chloro and fluoro substituents.

Rational drug design efforts often start with a known active compound, or "lead," to guide the synthesis of new, more potent analogs. nih.gov For example, a study on ROCK2 inhibitors used the lead compound belumosudil (B1681009) to design a new series based on a 6-amino-2-piperazine pyridine scaffold. nih.gov Similarly, 3D-QSAR studies on 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives generated contour maps that visually represent the favorable and unfavorable regions for steric and electrostatic interactions, providing a clear roadmap for designing new compounds with enhanced cytotoxicity. nih.gov These models are foundational to ligand-based design, allowing chemists to prioritize the synthesis of molecules that are most likely to be active. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis provides a more quantitative approach to understanding SAR by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. vjst.vn This method uses calculated molecular descriptors that represent various physicochemical properties (e.g., electronic, steric, and hydrophobic) to build predictive models.

Derivation of QSAR Models for Predictive Capabilities

The development of a QSAR model for a series of compounds related to this compound involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC₅₀ or Kᵢ values) is assembled. vjst.vn Then, a large number of molecular descriptors are calculated for each molecule in the set. These can include 2D descriptors (e.g., molecular weight, logP) or 3D descriptors derived from the molecule's conformation. nih.govkfupm.edu.sa

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then used to select the most relevant descriptors and build an equation that links them to the biological activity. kfupm.edu.sa For example, a 3D-QSAR study on 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives utilized the comparative molecular field analysis (CoMFA) method to generate predictive models for cytotoxicity. nih.gov Similarly, 3D-QSAR models for antileukemic 6-aryl-4-cycloamino-1,3,5-triazine-2-amines were found to predict the activity of new compounds with reasonable accuracy. nih.gov

The resulting QSAR model is rigorously validated to ensure its predictive power. nih.gov A robust and validated model can then be used to predict the activity of virtual or newly designed compounds, significantly accelerating the drug discovery process by allowing researchers to screen vast chemical spaces computationally before committing to costly and time-consuming chemical synthesis. cadaster.eu

Correlation of Molecular Descriptors with Biological Responses

In the field of medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the relationship between the physicochemical properties of a series of compounds and their biological activities. For derivatives of this compound, QSAR models help in understanding how modifications to the molecular structure influence their therapeutic effects. This is achieved by correlating molecular descriptors—numerical representations of molecular properties—with observed biological responses.

The primary molecular descriptors that are often considered in such analyses fall into three main categories: electronic, steric, and hydrophobic (lipophilic). These descriptors are frequently used in Hansch analysis, a well-established QSAR method, to derive a mathematical model that predicts biological activity.

Electronic Effects: The electronic properties of substituents on the aromatic rings of this compound can significantly impact its interaction with biological targets. These effects are often quantified by the Hammett constant (σ), which describes the electron-donating or electron-withdrawing nature of a substituent. For instance, electron-withdrawing groups can alter the pKa of the aminopyridine moiety, which may be crucial for receptor binding.

Steric Effects: The size and shape of the molecule, dictated by its substituents, play a critical role in its ability to fit into a receptor's binding site. Steric effects are commonly described by parameters such as the Taft steric parameter (Es) or molar refractivity (MR). Bulky substituents can either enhance or hinder biological activity depending on the topology of the target binding pocket.

Hydrophobic Effects: The lipophilicity of a compound, or its ability to partition between an aqueous and a lipid environment, is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in a receptor. The partition coefficient (logP) or the hydrophobic substituent constant (π) are used to quantify this property.

A hypothetical QSAR study on a series of 6-(Aryl)pyridin-2-amine analogs could yield a Hansch-type equation that correlates these descriptors with a specific biological response, such as inhibitory activity against a particular enzyme (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).

For a series of analogs where the substituent 'R' on the phenyl ring is varied, a representative data set could be compiled as follows:

| Compound ID | Substituent (R) | Hammett Constant (σ) | Hydrophobicity (π) | Steric Parameter (Es) | Observed pIC50 | Predicted pIC50 |

| 1 | H | 0.00 | 0.00 | 1.24 | 5.50 | 5.52 |

| 2 | 4-Cl | 0.23 | 0.71 | 0.27 | 6.05 | 6.03 |

| 3 | 4-F | 0.06 | 0.14 | 0.69 | 5.75 | 5.77 |

| 4 | 4-CH3 | -0.17 | 0.56 | 0.00 | 5.80 | 5.81 |

| 5 | 4-OCH3 | -0.27 | -0.02 | 0.69 | 5.65 | 5.63 |

| 6 | 4-NO2 | 0.78 | -0.28 | 0.00 | 6.20 | 6.22 |

| 7 | 3-Cl | 0.37 | 0.71 | 0.27 | 6.15 | 6.14 |

| 8 | 3-CH3 | -0.07 | 0.56 | 0.00 | 5.70 | 5.72 |

Based on such a dataset, a multiple linear regression analysis could generate a QSAR equation similar to this hypothetical model:

pIC50 = 0.85(±0.15)σ + 0.45(±0.10)π - 0.20(±0.08)Es + 5.50 (n = 8, r² = 0.95, s = 0.08)

In this equation:

n is the number of compounds in the series.

r² is the coefficient of determination, indicating the goodness of fit of the model.

s is the standard error of the estimate.

Interpretation of the Research Findings:

The positive coefficient for the Hammett constant (σ) suggests that electron-withdrawing substituents on the phenyl ring enhance the biological activity. This could imply that a lower electron density on the aromatic ring is favorable for interaction with the target, possibly through enhanced hydrogen bonding or reduced repulsion with an electron-rich region of the binding site.

The positive coefficient for the hydrophobic parameter (π) indicates that increased lipophilicity is beneficial for the observed biological response. This suggests that the substituent may be interacting with a hydrophobic pocket within the receptor.

The negative coefficient for the steric parameter (Es) suggests that bulkier substituents are detrimental to the activity. This implies that the binding site may be sterically constrained, and larger groups hinder the optimal orientation of the molecule for effective binding.

Such QSAR models are invaluable for guiding the design of new, more potent analogs of this compound by allowing researchers to predict the biological activity of yet-to-be-synthesized compounds based on the physicochemical properties of their proposed substituents.

Future Directions and Emerging Research Avenues

Advanced Computational Approaches for Targeted Design

The 2-aminopyridine (B139424) scaffold is a well-established "privileged structure" in medicinal chemistry. Leveraging advanced computational tools can accelerate the design of novel derivatives of 6-(2-chloro-4-fluorophenyl)pyridin-2-amine with tailored biological activities. mdpi.com

Key computational strategies include:

Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of target proteins, molecular docking simulations can predict the binding modes and affinities of novel derivatives. tandfonline.combiointerfaceresearch.com This allows for the rational design of modifications to the parent scaffold to enhance interactions with specific biological targets, such as the ATP-binding site of protein kinases. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can establish a mathematical correlation between the structural features of a series of compounds and their biological activity. tandfonline.com These models can then predict the potency of virtual compounds, guiding synthetic efforts toward molecules with the highest probability of success.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. tandfonline.com This can help assess the stability of binding interactions predicted by docking and reveal subtle conformational changes that are crucial for biological activity.

The table below summarizes computational techniques and their application in designing kinase inhibitors based on similar scaffolds.

| Computational Technique | Application in Drug Design | Potential Target Class | Reference |

| 3D-QSAR Modeling | Predict bioactivities and guide structural modifications for improved potency. | Janus Kinase 2 (JAK2) | tandfonline.com |

| Molecular Docking | Analyze binding modes and energies within the active site of a target protein. | AXL Tyrosine Kinase, Beta-catenin | biointerfaceresearch.comnih.gov |

| MD Simulations | Evaluate the stability of ligand-protein interactions and binding free energies. | Janus Kinase 2 (JAK2) | tandfonline.com |

| Virtual Screening | Screen large libraries of virtual compounds to identify potential hits for a specific target. | Protein Kinases | mdpi.com |

Exploration of New Biological Targets and Therapeutic Applications

While this compound is known as a synthetic intermediate, its core structure is present in molecules with a broad spectrum of biological activities. This suggests that derivatives could be developed as novel therapeutic agents in their own right. A key future direction is the synthesis of a diverse chemical library based on this scaffold for screening against new biological targets.

Potential areas for exploration include:

Kinase Inhibition: The 2-aminopyridine motif is a cornerstone of many approved and investigational kinase inhibitors. techscience.comreactionbiology.com Derivatives could be designed and screened against a wide panel of kinases to identify novel inhibitors for oncology, inflammatory diseases, or neurodegenerative disorders. nih.govnih.govmdpi.com

Enzyme Inhibition: Substituted aminopyridines have shown inhibitory activity against other enzyme classes, such as phosphodiesterase-4 (PDE4) and nitric oxide synthases. nih.govnih.gov Screening against diverse enzyme families could uncover unexpected therapeutic opportunities.

Infectious Diseases: Aminopyridine-containing compounds have been investigated for activity against protozoan parasites and bacteria. tandfonline.comnih.gov This scaffold could serve as a starting point for developing new anti-infective agents to combat drug-resistant pathogens. nih.gov

The table below highlights the diverse biological activities associated with the broader aminopyridine chemical class.

| Biological Target/Activity | Therapeutic Area | Reference |

| Phosphodiesterase-4 (PDE4) | Anti-inflammatory | nih.gov |

| Nitric Oxide Synthase (NOS) | Various | nih.gov |

| Tropomyosin Receptor Kinase (TRK) | Anticancer | nih.gov |

| Mitogen- and Stress-Activated Kinase 1 (MSK1) | Anti-inflammatory (Asthma) | mdpi.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | researchgate.net |

| Biofilm Formation Inhibition | Antibacterial | nih.gov |

| Protozoan Parasites | Neglected Tropical Diseases | tandfonline.com |

Integration of Omics Data for Systems Biology Approaches

The future of drug discovery lies in a holistic understanding of how a compound affects a biological system. Systems biology, which integrates various "omics" datasets (genomics, proteomics, metabolomics), provides a powerful framework for elucidating the mechanism of action of new therapeutic agents. pharmalex.commdpi.com

Should derivatives of this compound demonstrate significant biological activity, systems biology approaches will be critical for their development:

Target Identification and Validation: Multi-omics analysis of cells or tissues treated with an active compound can help identify its primary molecular target and downstream effects, providing a comprehensive view of its mechanism. nih.govpharmafeatures.com

Biomarker Discovery: By correlating omics data with clinical outcomes, researchers can identify biomarkers that predict patient response to a drug, paving the way for personalized medicine. pharmafeatures.com

Understanding Polypharmacology: Many drugs, particularly kinase inhibitors, interact with multiple targets (polypharmacology). plos.org Systems biology can help map these interactions, distinguishing between on-target effects that contribute to efficacy and off-target effects that may cause toxicity. nih.gov This knowledge is crucial for optimizing drug candidates and predicting potential side effects.

The integration of these advanced research avenues—from scalable synthesis to systems-level biological understanding—will be instrumental in realizing the full potential of this compound as a valuable chemical entity in science and medicine.

Q & A

Q. What are the key considerations for synthesizing 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine?

The synthesis typically involves coupling halogenated pyridine intermediates with substituted aryl groups. Critical parameters include:

- Reaction conditions : Temperature (e.g., 80–120°C), solvent choice (polar aprotic solvents like DMF or DMSO), and reaction time (12–24 hours) to optimize yield and minimize side reactions .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Purification : Column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate the product.

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic and analytical techniques:

- NMR : H NMR will show characteristic signals for the pyridine ring (e.g., aromatic protons at δ 6.5–8.5 ppm) and substituents (e.g., fluorine and chlorine splitting patterns) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak).

- Elemental analysis : Validate C, H, N, Cl, and F percentages against theoretical values .

Q. What initial biological assays are suitable for evaluating this compound?

Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- Enzyme inhibition : Kinase or protease inhibition screens if the compound resembles known kinase inhibitors (e.g., pyridine-based scaffolds) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and intermolecular interactions. This is critical for confirming the spatial arrangement of the chloro-fluorophenyl group relative to the pyridine ring .

- Twinning analysis : If crystals are twinned, employ SHELXD/SHELXE for structure solution and validation .

Q. What computational strategies can predict the compound’s bioactivity?

- 3D-QSAR modeling : Use molecular descriptors (e.g., steric/electronic parameters) to correlate structure with observed biological activity (e.g., antileukemic or antibacterial effects) .

- Docking studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the pyridine amine and halogen-π interactions from the chloro-fluorophenyl group .

Q. How should researchers address contradictory biological data across assays?

- Dose-response validation : Replicate assays with tighter control of compound purity (e.g., HPLC ≥98%) and solvent effects (e.g., DMSO concentration).

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.

- Metabolic stability : Assess hepatic microsome stability to determine if metabolic degradation explains inconsistent in vitro/in vivo results .

Q. What safety protocols are essential for handling hazardous intermediates during synthesis?

- Waste management : Segregate halogenated byproducts (e.g., chlorinated intermediates) and dispose via certified hazardous waste facilities .

- Personal protective equipment (PPE) : Use fume hoods, nitrile gloves, and safety goggles to mitigate exposure risks .

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent explosive side reactions (e.g., during lithiation steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.